7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane
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Description
7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C19H26ClN3O2S2 and its molecular weight is 428.01. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds structurally related to "7-(2-chlorophenyl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane" have shown promising antitumor activities. For instance, sulfonamide, sulfonylurea, and sulfonylthiourea pharmacophores, along with derived thiazole and thiazoline ring systems, exhibit broad spectrum antitumor activity against various tumor cell lines, highlighting the potential of sulfonamide derivatives in cancer therapy (Rostom, 2006).
Antiviral Activity
Thiadiazole sulfonamides, related to the core structure of the compound , have been synthesized and evaluated for their antiviral properties. Notably, some derivatives demonstrated anti-tobacco mosaic virus activity, underscoring the potential of these compounds in developing antiviral agents (Chen et al., 2010).
Chemical Reactivity and Transformations
The chemical reactivity and transformations of related sulfonamide compounds provide valuable insights into the synthesis and potential applications of "this compound." For example, studies on the alkylation and oxidation of thiazocine derivatives highlight the selective oxidation processes and the transannular participation of amino groups, offering a glimpse into the complex chemistry of thiazepane derivatives and their potential utility in chemical synthesis (Ohkata et al., 1985).
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2S2/c1-13(2)23-15(4)19(14(3)21-23)27(24,25)22-10-9-18(26-12-11-22)16-7-5-6-8-17(16)20/h5-8,13,18H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKMQLZMZGIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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